molecular formula C42H86N28O8 B12113551 L-Arginine heptamer

L-Arginine heptamer

Cat. No.: B12113551
M. Wt: 1111.3 g/mol
InChI Key: YCEORMDTHWMXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH, also known as Heptaarginine, is a peptide composed of seven arginine residues. This compound is a member of the polyarginine family, which is known for its high positive charge due to the presence of multiple arginine amino acids. The molecular formula of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is C42H86N28O8, and it has a molecular weight of 1111.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first arginine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next protected arginine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired heptaarginine sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The guanidinium groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert disulfide bonds in peptides to thiol groups.

    Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and cellular uptake mechanisms.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to penetrate cell membranes.

    Industry: Utilized in the production of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH involves its interaction with cellular membranes. The high positive charge of the peptide allows it to interact with negatively charged components of the cell membrane, facilitating its uptake into cells. This property makes it a valuable tool for delivering therapeutic agents into cells. The molecular targets and pathways involved include interactions with phospholipids and membrane proteins .

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Arg-Arg-OH (Triarginine): A shorter peptide with three arginine residues.

    H-Arg-Arg-Arg-Arg-OH (Tetraarginine): A peptide with four arginine residues.

    H-Arg-Arg-Arg-Arg-Arg-Arg-OH (Hexaarginine): A peptide with six arginine residues.

Uniqueness

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is unique due to its longer chain of arginine residues, which enhances its ability to penetrate cell membranes and interact with cellular components. This makes it particularly useful in applications requiring efficient cellular uptake .

Properties

Molecular Formula

C42H86N28O8

Molecular Weight

1111.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)

InChI Key

YCEORMDTHWMXDU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Origin of Product

United States

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